molecular formula C22H23N3O6 B13126317 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid

2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid

Cat. No.: B13126317
M. Wt: 425.4 g/mol
InChI Key: LKQJNURHZWWPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid typically involves the following steps:

    Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amine is then coupled with an appropriate carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the Fmoc-protected intermediates.

    Purification: Purification of the intermediates using techniques such as crystallization or chromatography.

    Final Assembly: Coupling and deprotection steps are carried out in large reactors, followed by purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid undergoes several types of chemical reactions:

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions.

Common Reagents and Conditions

    Fmoc Protection: Fluorenylmethoxycarbonyl chloride, triethylamine.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Piperidine in dimethylformamide (DMF).

Major Products

    Fmoc-Protected Amines: Intermediate products in peptide synthesis.

    Peptide Chains: Longer peptides formed by coupling reactions.

    Deprotected Amines: Final products after removal of the Fmoc group.

Scientific Research Applications

2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The compound is then incorporated into the growing peptide chain through coupling reactions. The Fmoc group is subsequently removed to expose the amine group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid is unique due to its specific structure, which allows it to be used as a versatile building block in peptide synthesis. Its Fmoc protection provides stability during the synthesis process, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C22H23N3O6/c26-19(24-11-20(27)25-12-21(28)29)9-10-23-22(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,30)(H,24,26)(H,25,27)(H,28,29)

InChI Key

LKQJNURHZWWPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.